1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
Starting Materials: Thiophene-2-carboxylic acid or its derivatives.
Reaction Conditions: Coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Attachment of the Dimethoxyphenyl Group:
Starting Materials: 3,4-Dimethoxyaniline.
Reaction Conditions: Urea formation through the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Tetrahydroquinoline Core:
Starting Materials: Aniline derivatives and aldehydes.
Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.
Example Reaction: Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: m-CPBA (meta-chloroperoxybenzoic acid), hydrogen peroxide.
Conditions: Mild to moderate temperatures, often in organic solvents.
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Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Typically performed in anhydrous conditions.
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Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Elevated temperatures, often in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amine: Similar structure but with an amine group instead of a urea.
1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness: The uniqueness of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both a thiophene ring and a tetrahydroquinoline core is particularly noteworthy, as it provides a balance of aromaticity and flexibility.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-10-8-17(14-20(19)30-2)25-23(28)24-16-7-9-18-15(13-16)5-3-11-26(18)22(27)21-6-4-12-31-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJDBFHAGUGQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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